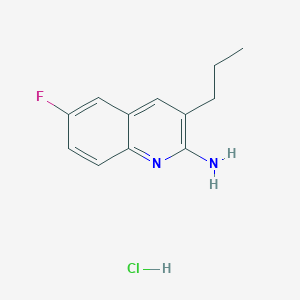

2-Amino-6-fluoro-3-propylquinoline hydrochloride

Description

2-Amino-6-fluoro-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C12H14ClFN2. It is a specialty product often used in proteomics research . The compound is characterized by the presence of an amino group, a fluoro substituent, and a propyl group attached to a quinoline ring system.

Properties

CAS No. |

1172565-52-4 |

|---|---|

Molecular Formula |

C12H14ClFN2 |

Molecular Weight |

240.70 g/mol |

IUPAC Name |

6-fluoro-3-propylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H13FN2.ClH/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14;/h4-7H,2-3H2,1H3,(H2,14,15);1H |

InChI Key |

NIHOAUAWIUFRRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C2C=CC(=CC2=C1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-3-propylquinoline hydrochloride typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Addition of the Propyl Group: The propyl group can be added through alkylation reactions using propyl halides.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-propylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The fluoro group can be reduced to form hydrogenated derivatives.

Substitution: The fluoro substituent can be replaced by other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

Oxidation: Nitroquinoline derivatives.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

2-Amino-6-fluoro-3-propylquinoline hydrochloride has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study assessed the antibacterial efficacy of 2-amino derivatives against common pathogens. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like ampicillin and gentamicin .

| Bacterial Strain | Inhibition Zone (mm) | Comparison Compound |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 12 | Gentamicin |

Anti-inflammatory Properties

Research suggests that this compound may possess anti-inflammatory properties. This potential has prompted investigations into its use in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Study

In an animal model, the compound was administered at varying doses to evaluate its effect on inflammation markers. The results demonstrated a dose-dependent reduction in inflammatory cytokines, indicating its therapeutic potential in inflammatory conditions .

Proteomics Research

The compound is utilized in proteomics to study protein interactions and modifications due to its ability to bind selectively to certain enzymes and receptors.

Case Study: Enzyme Inhibition Assay

In a study focusing on enzyme kinetics, this compound was tested for its ability to inhibit specific proteases involved in disease pathways. The findings revealed that the compound effectively inhibited enzyme activity, suggesting its role as a biochemical probe.

Chemical Synthesis Applications

The ongoing research into this compound highlights its potential in various therapeutic areas, including antimicrobial and anti-inflammatory applications. Future studies should focus on:

- Mechanistic Studies: Understanding the molecular mechanisms underlying its biological activities.

- Formulation Development: Exploring different formulations for enhanced bioavailability.

- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-Aminoquinoline: Lacks the fluoro and propyl substituents.

6-Fluoroquinoline: Lacks the amino and propyl substituents.

3-Propylquinoline: Lacks the amino and fluoro substituents.

Uniqueness

2-Amino-6-fluoro-3-propylquinoline hydrochloride is unique due to the combination of its amino, fluoro, and propyl groups, which confer specific chemical properties and biological activities not found in the individual similar compounds.

Biological Activity

2-Amino-6-fluoro-3-propylquinoline hydrochloride is a chemical compound characterized by a quinoline structure, which presents significant potential in medicinal chemistry and pharmacology. Its unique molecular features, including an amino group, a fluorine atom, and a propyl side chain, contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 240.70 g/mol. The structure features:

- A quinoline backbone consisting of a fused benzene and pyridine ring.

- An amino group at the 2-position that enhances nucleophilic reactivity.

- A fluorine atom at the 6-position, which may influence electrophilic character and lipophilicity.

- A propyl side chain at the 3-position that can affect biological interactions.

Biological Activities

Research indicates that compounds with quinoline structures often exhibit significant biological activities. The specific biological activities attributed to this compound include:

-

Antibacterial Activity :

- Preliminary studies suggest that quinoline derivatives exhibit varying degrees of antibacterial properties. For example, related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarities to known active compounds suggest potential efficacy.

- Antiparasitic Properties :

- Anticancer Potential :

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the quinoline nucleus through cyclization reactions.

- Introduction of the amino group via nucleophilic substitution.

- Incorporation of the fluorine atom through electrophilic fluorination techniques.

Each step requires precise control over reaction conditions to ensure high yields and purity .

Comparative Analysis with Related Compounds

The following table summarizes key features and activities of structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-Amino-7-fluoro-3-propylquinoline | 1171029-72-3 | Different positional isomer | Potential antibacterial |

| 2-Amino-6-fluoroquinoline | 203506-28-9 | Lacks propyl side chain; simpler structure | Moderate antibacterial |

| 2-Amino-3-methylquinoline | 1172943-00-8 | Contains a methyl group instead of propyl | Antimicrobial activity noted |

This table illustrates how variations in substituents can significantly affect biological activity and chemical behavior within the quinoline family.

Case Studies

Several case studies highlight the biological activity of quinoline derivatives:

- Antibacterial Screening : A study evaluated various quinoline derivatives against multiple bacterial strains using agar diffusion methods. Results indicated that structural modifications significantly influenced antibacterial potency .

- Antiparasitic Efficacy : Research on related quinolines demonstrated promising results in animal models for treating leishmaniasis, suggesting that further investigation into similar structures like this compound could yield beneficial outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.